molecular formula C19H20FNO B1662611 (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol CAS No. 362512-81-0

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Katalognummer B1662611
CAS-Nummer: 362512-81-0
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: FYGREZKTJIXWIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(N-(3’-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol”, also known as TC 1, is a novel σ-receptor ligand . It is derived from 4-azahexacyclo [5.4.1.02,6.03,10.05,9.08,11]dodecane .


Molecular Structure Analysis

The molecular formula of this compound is C19H20FNO . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20FNO) and its derivation from 4-azahexacyclo [5.4.1.02,6.03,10.05,9.08,11]dodecane . Additional properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Receptor Interaction Studies

Trishomocubane analogues like N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol have been evaluated for their interactions with sigma (σ) receptor subtypes. These compounds exhibit high affinity and selectivity for σ1 and σ2 receptor subtypes, demonstrating potential as tools in studying receptor functions and drug development (Liu et al., 2007).

Modulation of Locomotor Activity

These analogues have been found to modulate locomotor activity in animal models. Specific compounds can either inhibit or stimulate locomotor activity, depending on their interaction with different σ receptor subtypes. For instance, one analogue demonstrated dose-related inhibition in spontaneous locomotor activity, while another produced a stimulant effect (Liu et al., 2007).

Binding Affinity and Selectivity

Research has been focused on understanding the structural requirements that influence σ binding of functionalized trishomocubanes. Studies have revealed that fluorine substitution in specific positions is favored for σ2 selectivity, which is important for developing more potent σ ligands (Liu et al., 1999).

Neurotransmitter Release Studies

Trishomocubane analogues have also been studied for their effects on neurotransmitter release, particularly dopamine, from brain slices. Selected compounds significantly enhanced amphetamine-stimulated dopamine release, suggesting a potential role as σ2-receptor agonists in functional studies (Liu et al., 2001).

Pharmacophore Development

A series of N-substituted analogues were synthesized and subjected to binding assays at σ receptors. This facilitated the generation of a σ1 receptor pharmacophore, enabling the rational design of increasinglyselective and potent σ1 ligands. Such pharmacophores are instrumental in probing σ1 receptor function and developing targeted therapeutic agents (Banister et al., 2012).

Comparison of Binding Parameters in Different Species

Comparisons of binding parameters of σ1 and σ2 binding sites in different species' brain membranes using trishomocubanes have been conducted. These studies help in understanding the interspecies differences in σ receptor binding and guide the development of selective σ2 receptor ligands (Nguyen et al., 1996).

Examination of Subtype Selectivity

Research into the structural variations of trishomocubane analogues has been conducted to improve binding at σ receptors. The findings from these studies have implications for the development of compounds with varied affinities and subtype selectivity for σ receptors, which is crucial for targeted drug discovery (Liu et al., 2001).

Potential Application in Parkinson's Disease

The effects of trishomocubane compounds, including N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.0(2,6).0(3,10).0(5,9).0(8,11)]dodecan-3-ol, have been studied in animal models of Parkinson's disease. These studies provide insights into the potential therapeutic applications of these compounds in neurodegenerative diseases (Dijk et al., 2008).

Wirkmechanismus

Target of Action

TC 1, also known as (N-(3’-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol, is a novel σ-receptor ligand . The σ-receptor is a unique binding site in the mammalian brain and peripheral tissues, which is thought to be involved in a variety of physiological and pathological processes.

Mode of Action

The compound interacts with the σ-receptor, modulating its activity

Result of Action

One of the known effects of TC 1 is its ability to modulate amphetamine-stimulated [3H] dopamine release . This suggests that TC 1 may have effects on neurotransmitter release and synaptic transmission, potentially influencing a variety of neurological and psychiatric processes.

Action Environment

The action, efficacy, and stability of TC 1 are likely to be influenced by a variety of environmental factors. These could include the presence of other drugs or substances, the physiological state of the individual, and the specific cellular and molecular environment within tissues expressing the σ-receptor .

Eigenschaften

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGREZKTJIXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 2
Reactant of Route 2
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 3
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 4
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 5
Reactant of Route 5
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 6
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.